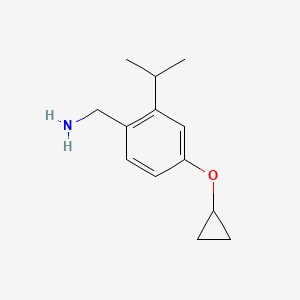
(4-Cyclopropoxy-2-isopropylphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclopropoxy-2-isopropylphenyl)methanamine is an organic compound with the molecular formula C13H19NO It is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a phenyl ring, which is further connected to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropoxy-2-isopropylphenyl)methanamine typically involves multiple steps. One common method starts with the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane in the presence of alkali and a catalyst to form another intermediate. Finally, this intermediate undergoes treatment with isopropyl magnesium halide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing the use of toxic reagents and the generation of waste. The described method achieves a purity of over 99% and a total yield of more than 79%, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(4-Cyclopropoxy-2-isopropylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group to a corresponding nitro or nitroso compound.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include nitro or nitroso derivatives from oxidation, secondary or tertiary amines from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Aplicaciones Científicas De Investigación
(4-Cyclopropoxy-2-isopropylphenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of (4-Cyclopropoxy-2-isopropylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
(4-Isopropylphenyl)methanamine: Similar in structure but lacks the cyclopropoxy group.
(4-Cyclopropoxy-2-isopropoxyphenyl)methanamine: Similar but has an additional isopropoxy group.
Uniqueness
(4-Cyclopropoxy-2-isopropylphenyl)methanamine is unique due to the presence of both cyclopropoxy and isopropyl groups attached to the phenyl ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
(4-cyclopropyloxy-2-propan-2-ylphenyl)methanamine |
InChI |
InChI=1S/C13H19NO/c1-9(2)13-7-12(15-11-5-6-11)4-3-10(13)8-14/h3-4,7,9,11H,5-6,8,14H2,1-2H3 |
Clave InChI |
QBGLXIYRKVMTBU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)OC2CC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


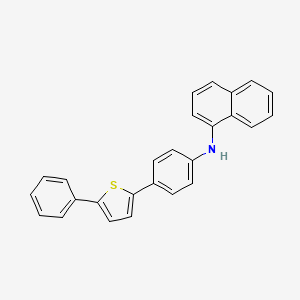
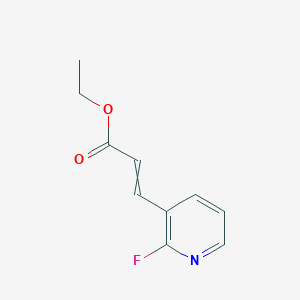
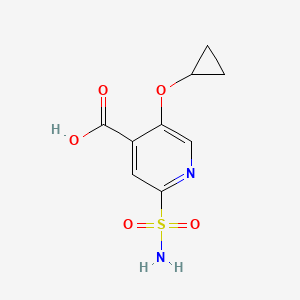
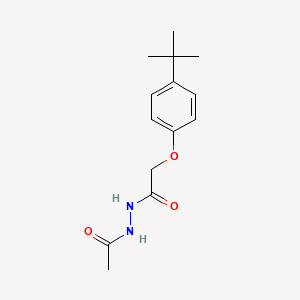
![1,3,5-Trimethoxy-2-[2-[(4-methoxy-3-nitrophenyl)methylsulfonyl]ethenyl]benzene](/img/structure/B14803019.png)
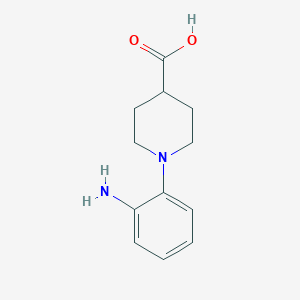
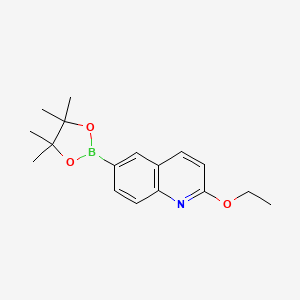
![2-Propyn-1-amine, 3-[3-fluoro-4-[[2-(trimethylsilyl)ethoxy]methoxy]phenyl]-N,N-dimethyl-](/img/structure/B14803032.png)
![Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate](/img/structure/B14803043.png)
![N-[9-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B14803044.png)
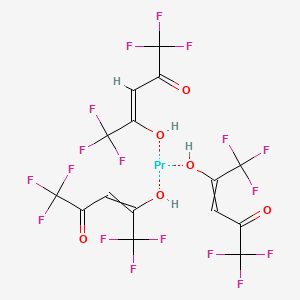
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803047.png)
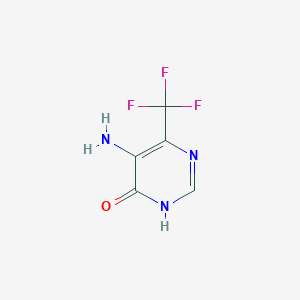
![tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate](/img/structure/B14803061.png)
